

An In-depth Technical Guide on the Pharmacokinetics of ACP-5862

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Compound of Interest

Compound Name: ACP-5862

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This technical guide provides a comprehensive overview of the pharmacokinetic properties, specifically the half-life and plasma clearance, of **ACP-5862**. **ACP-5862** is the primary and pharmacologically active metabolite of Acalabrutinib, a second-generation, irreversible Bruton tyrosine kinase (BTK) inhibitor.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and relevant pathway visualizations.

Pharmacokinetic Profile of ACP-5862

ACP-5862 is formed through CYP3A-mediated oxidation of the parent drug, Acalabrutinib.[4] It is a potent covalent inhibitor of BTK, contributing significantly to the overall clinical efficacy of Acalabrutinib.[3][5] The mean exposure to **ACP-5862** is approximately two- to three-fold higher than that of Acalabrutinib itself, although its potency for BTK inhibition is about 50% less than the parent compound.[1][2][6]

The following table summarizes the key pharmacokinetic parameters for **ACP-5862** in plasma, with comparative data for Acalabrutinib.

Parameter	ACP-5862	Acalabrutinib	Source
Half-Life ($t_{1/2}$)	6.9 hours	0.9 - 1.0 hours	[1][2][6]
3.5 hours	[2]		
Clearance (CL/F)	21.9 L/h (95% CI: 19.5-24.0)	169 L/h (95% CI: 159-175)	[7]
13 L/h	71 L/h	[2]	
Intrinsic Clearance	23.6 μ L/min per mg	Not Specified	[5]
Time to Peak (T_{max})	1.6 hours (range: 0.9-2.7)	0.9 hours (range: 0.5-1.9)	[2]
Volume of Distribution (V_d)	38.5 L (Central) 38.4 L (Peripheral)	33.1 L (Central) 226 L (Peripheral)	[7]
~67 L (V_{dss})	~101 L (V_{dss})	[2]	
Plasma Protein Binding	98.6%	97.5%	[1][2]

Experimental Protocols

The pharmacokinetic data presented were primarily derived from population pharmacokinetic (PopPK) modeling and non-compartmental analysis of data from multiple clinical trials.

The pharmacokinetics of Acalabrutinib and **ACP-5862** were characterized using a non-linear mixed-effects modeling approach.[7]

- **Data Collection:** Data were pooled from numerous Phase I/II trials involving both healthy adult volunteers and patients with B-cell malignancies.[7] This included a substantial number of concentration-time samples for both Acalabrutinib and **ACP-5862** (e.g., 11,196 for Acalabrutinib and 1,068 for **ACP-5862** in one analysis).[7]
- **Model Structure:** The pharmacokinetics of both analytes were effectively described using two-compartment disposition models.[7] Acalabrutinib's absorption was modeled with sequential zero- and first-order constants and a lag time.[7] The formation of **ACP-5862** was

defined as the clearance of Acalabrutinib multiplied by the fraction metabolized, with its elimination characterized by first-order kinetics.[8]

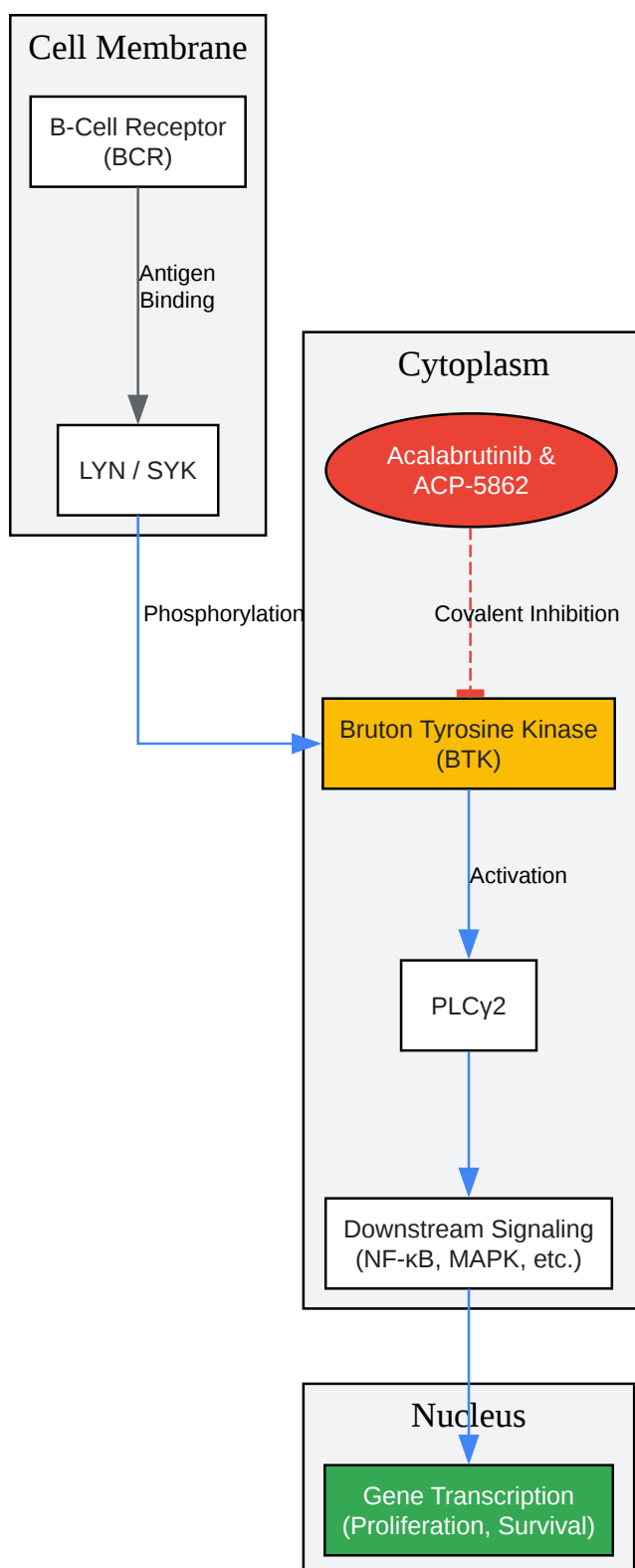
- Covariate Analysis: A full covariate approach was employed to assess the influence of various factors on the pharmacokinetic parameters.[7] Investigated covariates included body weight, age, sex, race, health status (healthy vs. patient), hepatic and renal function, and co-administration of acid-reducing agents.[7] While some factors were statistically significant, none were found to cause clinically meaningful changes in drug exposure, supporting a fixed-dosing regimen.[7][8]

Plasma concentrations of Acalabrutinib and **ACP-5862** were measured using validated analytical methods.

- Sample Analysis: Plasma samples were analyzed to determine drug concentrations at various time points after administration.
- Quantification: The nominal plasma concentration range for quantification was 1 to 1000 ng/mL for Acalabrutinib and 5 to 5000 ng/mL for **ACP-5862**. [4]
- Non-Compartmental Analysis (NCA): Standard NCA methods were used to calculate key PK parameters from the concentration-time data, including C_{max}, T_{max}, AUC (Area Under the Curve), and t_{1/2}. [4]

Mandatory Visualizations

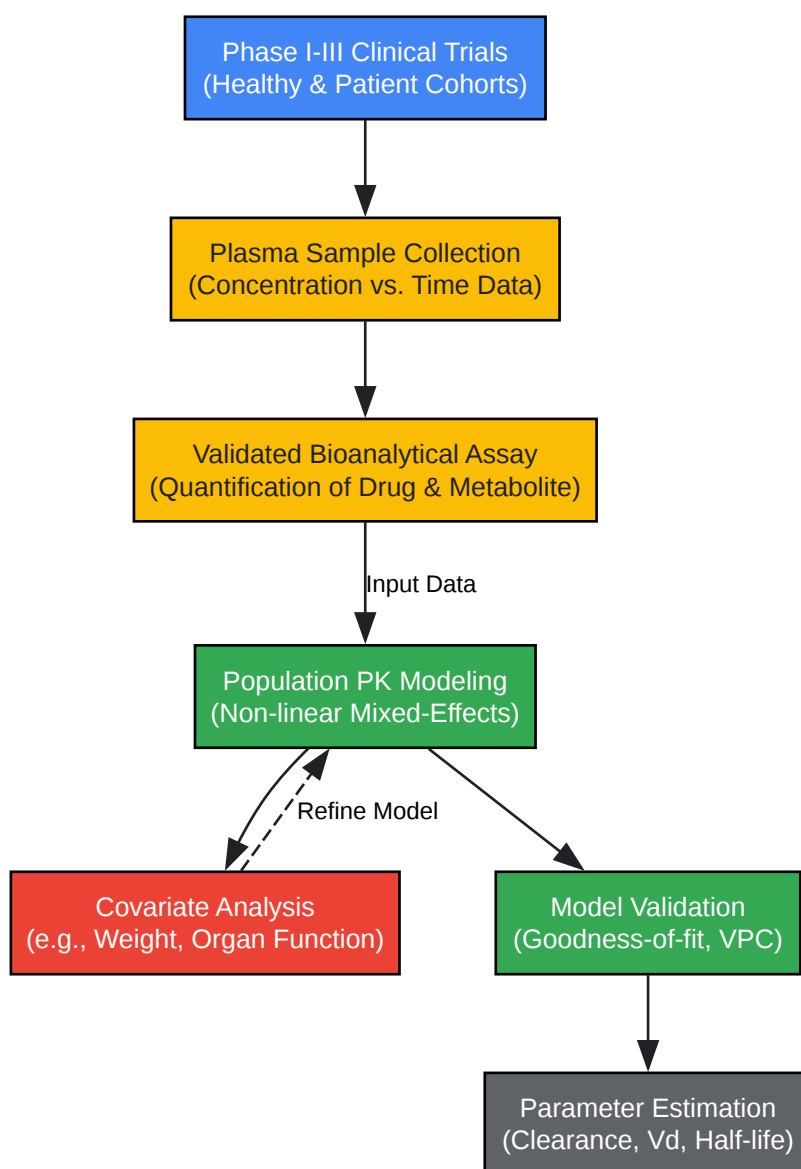
Acalabrutinib and its active metabolite, **ACP-5862**, are potent inhibitors of Bruton tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[2] Inhibition of BTK disrupts downstream signaling required for B-cell proliferation, trafficking, and survival. [2]



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Caption: B-Cell Receptor signaling pathway showing inhibition of BTK by Acalabrutinib and **ACP-5862**.

The determination of pharmacokinetic parameters for **ACP-5862** involved a multi-stage process, heavily reliant on data from clinical trials and subsequent computational analysis.



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Caption: Workflow for Population Pharmacokinetic (PopPK) analysis of **ACP-5862**.

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